Cas no 1313736-64-9 (4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid)
4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(2-(4-ethylpiperazin-1-yl)ethoxy)phenylboronic acid
- (4-(2-(4-ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid
- AM86503
- 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid
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- MDL: MFCD28400556
- Inchi: 1S/C14H23BN2O3/c1-2-16-7-9-17(10-8-16)11-12-20-14-5-3-13(4-6-14)15(18)19/h3-6,18-19H,2,7-12H2,1H3
- InChI Key: ZHBUSQYKDMIUJY-UHFFFAOYSA-N
- SMILES: O(C1C=CC(B(O)O)=CC=1)CCN1CCN(CC)CC1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 265
- Topological Polar Surface Area: 56.2
4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM207386-1g |
(4-(2-(4-ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid |
1313736-64-9 | 95% | 1g |
$878 | 2024-08-02 | |
| Matrix Scientific | 150680-1g |
4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid, 95% |
1313736-64-9 | 95% | 1g |
$570.00 | 2023-09-10 | |
| Matrix Scientific | 150680-5g |
4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid, 95% |
1313736-64-9 | 95% | 5g |
$1542.00 | 2023-09-10 | |
| TRC | E125580-250mg |
4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid |
1313736-64-9 | 250mg |
$ 480.00 | 2022-06-05 | ||
| TRC | E125580-500mg |
4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid |
1313736-64-9 | 500mg |
$ 800.00 | 2022-06-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1767518-1g |
(4-(2-(4-ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid |
1313736-64-9 | 98% | 1g |
¥7442.00 | 2024-08-09 |
4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid
4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic Acid: A Versatile Compound in Medicinal Chemistry
4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid (CAS No. 1313736-64-9) is a sophisticated organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential applications. This compound belongs to the class of boronic acids, which are known for their reactivity and versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds. The presence of the ethylpiperazin-1-yl moiety imparts additional functionality, making it a valuable intermediate in the synthesis of complex molecules.
The structure of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid consists of a phenylboronic acid core linked to an ethoxy group, which is further substituted with a 4-ethylpiperazin-1-yl moiety. This combination of functional groups provides a rich platform for chemical modification and optimization, enabling researchers to explore a wide range of biological activities and therapeutic potentials. The boronic acid functionality is particularly noteworthy due to its ability to form stable complexes with various biomolecules, including carbohydrates, proteins, and nucleic acids.
In recent years, 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its use as a building block in the synthesis of targeted drug delivery systems. The boronic acid group can be used to create prodrugs that are activated under specific physiological conditions, such as changes in pH or the presence of certain enzymes. This approach has shown promise in improving the pharmacokinetic properties and reducing the side effects of various therapeutic agents.
Another significant application of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid is in the field of cancer research. Boronic acids have been explored for their ability to inhibit specific enzymes involved in cancer progression, such as carbonic anhydrase and histone deacetylase (HDAC). The presence of the ethylpiperazin-1-yl moiety can enhance the selectivity and potency of these inhibitors, making them more effective against cancer cells while minimizing toxicity to healthy tissues.
Beyond its direct therapeutic applications, 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid has also found use as a ligand in metal-catalyzed cross-coupling reactions. These reactions are crucial in the synthesis of complex organic molecules and have wide-ranging applications in pharmaceuticals, materials science, and other industries. The ability to form stable complexes with transition metals such as palladium and nickel makes this compound an excellent choice for developing new catalysts and improving existing ones.
The synthesis of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid typically involves several steps, including the formation of the ethoxy group from an appropriate alcohol or halide, followed by the introduction of the boronic acid functionality through a Suzuki coupling reaction. The final step involves the substitution with 4-ethylpiperazine to achieve the desired structure. Recent advancements in synthetic methods have led to more efficient and environmentally friendly routes for producing this compound, making it more accessible for large-scale applications.
In conclusion, 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid (CAS No. 1313736-64-9) is a multifaceted compound with a broad range of applications in medicinal chemistry and related fields. Its unique structural features and reactivity make it an invaluable tool for researchers working on drug discovery, targeted drug delivery systems, and catalytic processes. As ongoing research continues to uncover new possibilities, this compound is poised to play an increasingly important role in advancing our understanding and treatment of various diseases.
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